2,7-Dimethylquinolin-6-ol
Description
2,7-Dimethylquinolin-6-ol is a quinoline derivative characterized by a hydroxyl group at position 6 and methyl substituents at positions 2 and 7 of the quinoline backbone. For example, compounds such as 6-(dimethylamino)-2-methylquinolin-4-ol () share a methyl group at position 2 and a hydroxyl group, albeit with differences in substituent positions and functional groups. The quinoline core is known for its applications in medicinal chemistry and materials science, particularly in drug design due to its aromaticity and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,7-dimethylquinolin-6-ol |
InChI |
InChI=1S/C11H11NO/c1-7-5-10-9(6-11(7)13)4-3-8(2)12-10/h3-6,13H,1-2H3 |
InChI Key |
RMTAJUYBQPYQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
The structural comparison focuses on substituent positions and functional groups. Key analogs include:
*Similarity scores are based on molecular descriptors (e.g., Tanimoto index) where available.
Physicochemical Properties
Collision cross-section (CCS) data for 6-(dimethylamino)-2-methylquinolin-4-ol () provide insights into the physicochemical behavior of methyl- and hydroxyl-substituted quinolines:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 203.11789 | 143.1 |
| [M+Na]⁺ | 225.09983 | 157.4 |
| [M-H]⁻ | 201.10333 | 146.3 |
These values suggest moderate polarity and molecular bulkiness, comparable to other hydroxylated quinolines.
Preparation Methods
Catalytic Enhancements
Table 2: Friedländer Reaction Optimization
| Condition | Conventional | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Time (h) | 24 | 0.75 |
| Isomeric Purity (%) | 88 | 92 |
| Yield (%) | 58 | 55 |
Enamine Cyclization Route
Adapted from CN106008336A, this five-step protocol achieves precise methyl group placement:
Synthetic Pathway
-
Nitration : 3,5-Dimethylacetophenone → 2-nitro-4,6-dimethylacetophenone (70% yield).
-
Enamine Formation : Condensation with N,N-dimethylformamide dimethyl acetal (85% yield).
-
Reductive Cyclization : H2/Pd-C in ethanol generates the quinoline core (60% yield).
-
Chlorination : SOCl2 converts 6-hydroxy to 6-chloro derivative (75% yield).
-
Hydrolysis : Aqueous NaOH restores the 6-hydroxyl group (90% yield).
Table 3: Enamine Route Efficiency
| Step | Yield (%) | Key Reagent |
|---|---|---|
| Nitration | 70 | HNO3/CH3COOH |
| Enamine Condensation | 85 | DMF-DMA |
| Reductive Cyclization | 60 | H2 (50 psi)/Pd-C |
| Chlorination | 75 | SOCl2 (neat) |
| Hydrolysis | 90 | NaOH (2M) |
Cumulative yield:
Gould-Jacobs Reaction: Cyclocondensation Approach
Using 4-methylanthranilic acid and methyl acetoacetate:
Key Advantages
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,7-Dimethylquinolin-6-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with carbonyl compounds. Key steps include:
- Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with methyl ketones under acidic or basic conditions .
- Oxidative cyclization : Use of oxidizing agents (e.g., KMnO₄) to introduce hydroxyl groups post-cyclization .
- AI-guided optimization : Tools like Reaxys or Pistachio models predict feasible routes and optimize parameters (temperature, solvent, catalyst) to improve yields >75% .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze aromatic proton splitting patterns (e.g., δ 6.8–8.2 ppm for quinoline protons) and methyl group environments (δ 2.5–3.0 ppm) .
- HRMS : Confirm molecular formula (C₁₁H₁₁NO, MW 173.21 g/mol) .
- X-ray crystallography : Resolve methyl/hydroxyl positioning if single crystals are obtainable .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize assays based on quinoline derivatives’ known activities:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Antioxidant : DPPH radical scavenging assay .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in electrophilic substitution reactions?
- Methodological Answer : The hydroxyl group at C6 directs electrophiles to C5/C8 via resonance activation, while methyl groups at C2/C7 sterically hinder C3/C4. Validate via:
- DFT calculations : Map electrostatic potential surfaces to predict reactive sites .
- Isotopic labeling : Track substitution patterns using deuterated intermediates .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from differences in:
- Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Cellular models : Use isogenic cell lines to isolate compound-specific effects .
- Meta-analysis : Pool data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., halogens at C5) to modulate lipophilicity and target binding .
- In silico docking : Map interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina .
- Pharmacophore modeling : Identify critical features (e.g., hydroxyl group for H-bonding) using Schrödinger Suite .
Q. What mechanistic studies elucidate the anticancer mode of action of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
